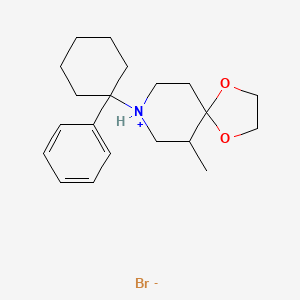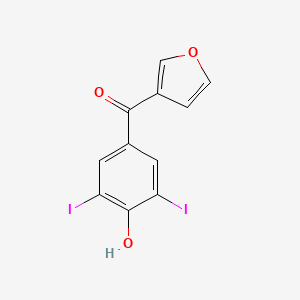
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.
2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.
4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.
Uniqueness
This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
4568-82-5 |
|---|---|
Molekularformel |
C11H6I2O3 |
Molekulargewicht |
439.97 g/mol |
IUPAC-Name |
furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H |
InChI-Schlüssel |
DSMAKSBPYQIPQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




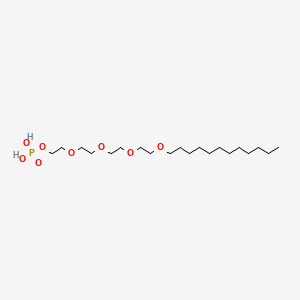
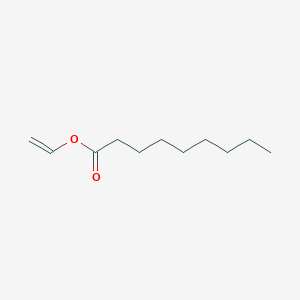



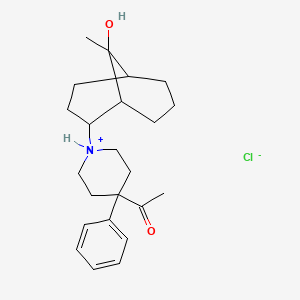

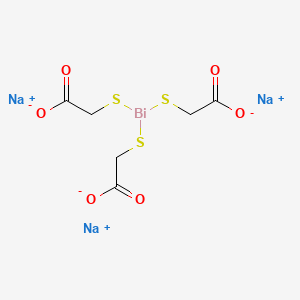
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)


